molecular formula C7H14F3N B2809340 (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine CAS No. 2248202-47-1

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine

Cat. No.: B2809340
CAS No.: 2248202-47-1
M. Wt: 169.191
InChI Key: KHKALNCCTKPXSN-YFKPBYRVSA-N
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Description

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of a suitable amine with trifluoromethylating agents under controlled conditions. For instance, the reaction of 2,3,3-trimethylbutan-1-amine with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine is unique due to its specific combination of trifluoromethyl and amine functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-5(4-11)6(2,3)7(8,9)10/h5H,4,11H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKALNCCTKPXSN-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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